molecular formula C14H22Cl2N2O B1378151 N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride CAS No. 1559059-74-3

N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride

Cat. No. B1378151
CAS RN: 1559059-74-3
M. Wt: 305.2 g/mol
InChI Key: YYNHAJGRHGXLEX-UHFFFAOYSA-N
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Description

“N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride” is also known as "N-benzyl-N-(2-phenylethyl)-4-piperidinamine dihydrochloride" . It is a solid compound with a molecular weight of 367.36 . The IUPAC name is “N-benzyl-N-(2-phenylethyl)-4-piperidinamine dihydrochloride” and the Inchi Code is "1S/C20H26N2.2ClH/c1-3-7-18(8-4-1)13-16-22(20-11-14-21-15-12-20)17-19-9-5-2-6-10-19;;/h1-10,20-21H,11-17H2;2*1H" .


Molecular Structure Analysis

The molecular structure of “N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride” can be represented by the linear formula "C20 H26 N2 . 2 Cl H" . The compound contains a benzyl group, a phenylethyl group, and a piperidinamine group .


Physical And Chemical Properties Analysis

“N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride” is a solid compound . It has a molecular weight of 367.36 .

Scientific Research Applications

Nanofiltration Membranes Development

Research on nanofiltration (NF) membranes has shown significant advancements in environmental applications like water softening, purification, and wastewater treatment. A class of piperazine (PIP)-based NF membranes featuring a crumpled polyamide layer has been studied for their potential in improving membrane separation performance. These studies provide insights into the structural and functional enhancements achievable in NF membranes, which could be relevant for exploring the applications of N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride in similar or related contexts (Shao et al., 2022).

Water Treatment and Desalination

Semi-aromatic polyamide thin-film composite (TFC) membranes, prepared via interfacial polymerization, have found applications in water treatment and desalination. These membranes are derived from various compositions of amines and acid chloride monomers, including piperazine derivatives. The development and systematic improvement of these membranes indicate the potential utility of compounds like N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride in enhancing water treatment technologies (Gohil & Ray, 2017).

Designer Drug Research

Research on designer drugs has identified piperazines and piperidines, among other compound classes, for their psychoactive and toxic properties. Although the focus is often on the implications of misuse, the structural and pharmacological insights gained from these studies can inform the therapeutic potential and chemical properties investigation of related compounds, including N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride (Biliński et al., 2012).

Pharmacological and Toxicological Profiles

Understanding the pharmacological and toxicological profiles of related piperidine and piperazine compounds aids in assessing potential applications and safety considerations of N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride. Research spans across various therapeutic areas, including analgesia, psychoactive effects, and enzyme inhibition, providing a foundation for exploring similar or novel therapeutic avenues (Tittarelli et al., 2014).

Mechanism of Action

Target of Action

The primary targets of N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride are the Delta, Kappa, and Mu opioid receptors . These receptors play a crucial role in the transmission and modulation of pain, as well as other physiological processes such as motor control, cognition, and emotional response .

Mode of Action

N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride interacts with its targets, the opioid receptors, by binding to them. This binding action results in a series of biochemical reactions that lead to the compound’s analgesic effects . The interaction with these receptors can lead to changes in the perception of pain in the central nervous system .

Biochemical Pathways

The biochemical pathways affected by N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation . These pathways and their downstream effects contribute to the compound’s overall pharmacological profile .

Pharmacokinetics

Based on the general characteristics of similar compounds, it can be anticipated that these properties would significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride’s action are primarily related to its analgesic effects. By interacting with opioid receptors, the compound can modulate the perception of pain, leading to analgesic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name

N-(2-phenylethyl)piperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.2ClH/c17-14(13-7-9-15-10-8-13)16-11-6-12-4-2-1-3-5-12;;/h1-5,13,15H,6-11H2,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNHAJGRHGXLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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